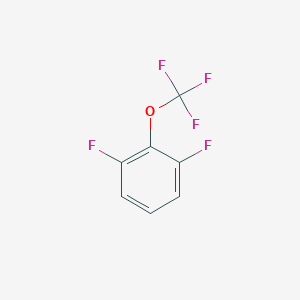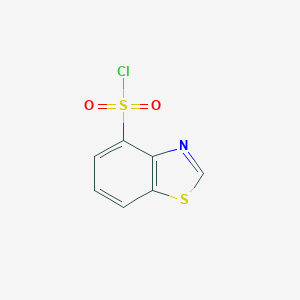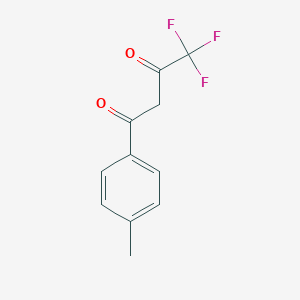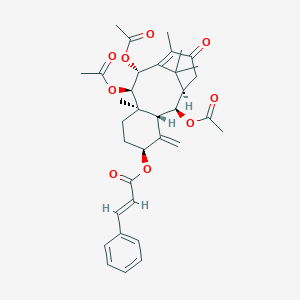
2',3'-O-Isopropilideno-5-fluorouridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2',3'-O-Isopropylidene-5-fluorouridine involves several key steps, including the protection of uracil base, conversion to corresponding epoxides, and regioselective opening of the oxirane ring. For instance, 4'-Fluoro-2',3'-O-isopropylidenecytidine, a related compound, is synthesized through the interaction of 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine with triazole and 4-chlorophenyl dichlorophosphate, followed by ammonolysis. This process highlights the complex methodologies employed in obtaining fluorinated nucleosides (Ivanov et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and NMR spectroscopy reveals detailed insights into the conformation and configuration of 2',3'-O-Isopropylidene-5-fluorouridine. Studies on related fluorinated nucleosides demonstrate the influence of fluorine atoms on the sugar puckering, which can significantly affect the molecule's biological activity and interactions. For example, the synthesis and crystal structures of O-2',3'-cyclic ketals of 5-fluorouridine show the anti-conformation at the N-glycosidic bond and the sugar puckering modifications due to fluorine substitution (Malecki et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2',3'-O-Isopropylidene-5-fluorouridine are diverse, ranging from halogenation to cycloaddition reactions. The presence of the fluorine atom introduces unique reactivity patterns, such as the formation of stable cyclic adducts in bromination reactions and specific radical cyclizations leading to various nucleoside derivatives. These reactions not only illustrate the compound's versatility but also its potential as a precursor in the synthesis of biologically active molecules (Sugawara et al., 1988).
Aplicaciones Científicas De Investigación
Inhibición del VIH-1
La 2',3'-O-Isopropilideno-5-fluorouridina ha sido estudiada por su eficiencia en la inhibición del VIH-1. Se encontró que tiene actividad anti-VIH-1 y, lo que es importante, no se encontró acción tóxica contra las células de origen de células T . Este compuesto fue significativamente más eficiente en la supresión del VIH-1 en comparación con la Azidotimidina (AZT) cuando se tomó en concentraciones altas no tóxicas .
Represión sinérgica del VIH-1
En combinación con el inhibidor de CDK4/6 Palbociclib, la this compound actúa sinérgicamente para reprimir el VIH-1 a bajas concentraciones no tóxicas . No se detectó acción antiviral sinérgica cuando AZT se combinó con Palbociclib .
Inhibidores de la transcriptasa inversa de nucleósidos
Los inhibidores de la transcriptasa inversa de nucleósidos son la primera clase de fármacos que fueron aprobados por la FDA para la supresión del VIH-1 y se utilizan ampliamente para este propósito en combinación con fármacos de otras clases . La this compound es parte de esta clase de fármacos .
Síntesis de nuevos derivados bioactivos de cADPR
Debido a la inestabilidad química en el enlace glucosídico N1, se han sintetizado nuevos derivados bioactivos de cADPR . Uno de los análogos más interesantes es el di fosfato de inosina cíclico ribosa (cIDPR), en el que la hipoxantina reemplazó la adenosina .
Síntesis de nuevos análogos lineales y cíclicos de cIDPR modificados en la ribosa norte
Los esfuerzos para sintetizar nuevos análogos lineales y cíclicos de cIDPR modificados en la ribosa norte llevaron al estudio en detalle de la reacción de alquilación N1 de inosina . En los últimos años, se han producido nuevos análogos flexibles de cIDPR, donde la ribosa norte se ha reemplazado por cadenas alquilo <svg class="icon" height="16" p-
Mecanismo De Acción
Target of Action
The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .
Mode of Action
2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC
Biochemical Pathways
The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation
Pharmacokinetics
The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.
Result of Action
The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC
Action Environment
It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.
Propiedades
IUPAC Name |
5-fluoro-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTMLCXJMYPWGR-NPDIDSPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20950659 | |
| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2797-17-3 | |
| Record name | Uridine, 5-fluoro-2',3'-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?
A1: 2',3'-O-Isopropylidene-5-fluorouridine is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.
Q2: What is the key transformation involving 2',3'-O-Isopropylidene-5-fluorouridine in the synthesis of 5'-deoxy-5-fluorouridine?
A2: The synthesis involves several key steps, starting with the conversion of 2',3'-O-Isopropylidene-5-fluorouridine into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].
Q3: Are there any studies on the stability of 2',3'-O-Isopropylidene-5-fluorouridine?
A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)


![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)